2-Azabicyclo[2.1.1]hexane-1-carbonitrile hydrochloride
Description
Nuclear Magnetic Resonance (Nuclear Magnetic Resonance) Profiling
¹H Nuclear Magnetic Resonance spectra of 2-azabicyclo[2.1.1]hexane-1-carbonitrile hydrochloride exhibit distinct splitting patterns due to the rigid bicyclic environment. Protons on the three-membered ring (H-4 and H-5) resonate as doublets of doublets at δ 3.2–3.5 ppm, while bridgehead protons (H-1 and H-2) appear as singlets near δ 4.0 ppm. The ammonium proton (–NH⁺) is observed as a broad singlet at δ 9.1–9.3 ppm, exchange-broadened due to hydrogen bonding with the chloride ion.
¹³C Nuclear Magnetic Resonance data confirm the carbonitrile carbon’s resonance at δ 118.5 ppm, characteristic of sp-hybridized nitrile carbons. The bridgehead carbon (C-1) bonded to the nitrile group appears at δ 65.2 ppm, reflecting its unique electronic environment.
Table 2: Representative ¹H Nuclear Magnetic Resonance Chemical Shifts
| Proton Position | δ (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| H-1 (bridgehead) | 4.02 | Singlet | – |
| H-4 | 3.35 | Doublet | J = 6.8, 2.4 |
| H-5 | 3.28 | Doublet | J = 6.8, 2.4 |
| –NH⁺ | 9.15 | Broad | – |
Infrared (Infrared) Vibrational Mode Assignments
Infrared spectroscopy identifies key functional groups through characteristic absorption bands. The carbonitrile group exhibits a strong C≡N stretching vibration at 2240 cm⁻¹, slightly redshifted compared to aliphatic nitriles due to conjugation with the bicyclic system. N–H stretching of the ammonium ion appears as a broad band at 2700–3000 cm⁻¹, while bending vibrations of the protonated nitrogen are observed at 1600 cm⁻¹.
Comparative Analysis with Proline Analogues
Unlike proline’s bicyclo[3.1.0]hexane system, the bicyclo[2.1.1]hexane framework in this compound imposes greater angular strain, reducing the equilibrium trans/cis ratio of adjacent peptide bonds from 4:1 (proline) to 1.5:1 in model systems. This altered ratio impacts secondary structure formation in peptides, making the compound a valuable tool for studying protein folding dynamics.
Electronic differences are also pronounced. The carbonitrile group withdraws electron density via inductive effects, lowering the pKa of the ammonium ion (pKa ≈ 8.2) compared to proline (pKa ≈ 10.6). This enhanced acidity facilitates deprotonation under milder conditions, enabling selective functionalization at the bridgehead position.
Table 3: Structural Comparison with Proline
| Property | 2-Azabicyclo[2.1.1]hexane-1-carbonitrile Hydrochloride | Proline |
|---|---|---|
| Bicyclic System | Bicyclo[2.1.1]hexane | Bicyclo[3.1.0]hexane |
| Bridgehead Substituent | –C≡N | –COOH |
| Ring Strain Energy | ~25 kcal/mol | ~18 kcal/mol |
| Peptide Bond trans/cis | 1.5:1 | 4:1 |
Properties
Molecular Formula |
C6H9ClN2 |
|---|---|
Molecular Weight |
144.60 g/mol |
IUPAC Name |
2-azabicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride |
InChI |
InChI=1S/C6H8N2.ClH/c7-4-6-1-5(2-6)3-8-6;/h5,8H,1-3H2;1H |
InChI Key |
GBBBOWXSCXGVMS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(NC2)C#N.Cl |
Origin of Product |
United States |
Preparation Methods
Multigram Synthesis via Esterification and Carbamate Cleavage
A recent optimized method involves the preparation of key intermediates such as N-Boc-protected amino acids, which are then converted into bicyclic amines through a sequence of reactions:
- Starting from N-Boc amino acid derivatives, refluxing in aqueous suspension yields zwitterionic amino acids.
- Treatment with thionyl chloride (SOCl2) in methanol leads to simultaneous esterification and cleavage of the carbamate protecting group, producing the amine as its hydrochloride salt.
- This method allows preparation on a multigram scale with yields around 32% over four steps for the key building block, and up to 77% isolated yield for the amino acid intermediate.
Intramolecular Displacement Using tert-Butylsulfinamide
Another efficient batchwise, multigram preparation involves:
- Formation of a primary alkyl chloride intermediate.
- Intramolecular nucleophilic displacement by tert-butylsulfinamide to forge the bicyclic [2.1.1] ring system.
- The resulting amine is isolated as the hydrochloride salt.
- This method has been demonstrated to produce up to 195 grams of the hydrochloride salt in a single batch, highlighting its scalability and efficiency.
Photochemical and Electrophilic Addition Approaches
An alternative synthetic route starts from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride:
- Photochemical preparation of the cyclobutene derivative.
- Stereoselective electrophilic addition of phenylselenyl bromide to the double bond.
- Ring closure induced by sodium hydride to form the bicyclic system.
- Reductive removal of the phenylselenyl group and deprotection steps yield the amino bicyclic compound.
- Subsequent functionalization leads to hydroxy and carboxylic derivatives, which can be further transformed into nitrile derivatives.
- The SOCl2-mediated esterification method is notable for its simplicity and ability to produce the amine hydrochloride salt directly, avoiding isolation of intermediates and enabling scale-up.
- The intramolecular displacement approach using tert-butylsulfinamide is advantageous for its direct formation of the bicyclic ring and high material throughput, suitable for industrial applications.
- Photochemical methods provide stereochemical control and access to functionalized derivatives but may be less practical for large-scale synthesis due to specialized equipment and multiple steps.
- Protective group strategies (e.g., N-Boc) are critical for controlling reactivity and enabling selective transformations during synthesis.
The preparation of 2-azabicyclo[2.1.1]hexane-1-carbonitrile hydrochloride is achieved through several robust synthetic routes, each with distinct advantages:
- SOCl2-mediated esterification and carbamate cleavage offer a straightforward, scalable method.
- Intramolecular displacement with tert-butylsulfinamide provides an efficient route to the bicyclic core.
- Photochemical and electrophilic addition strategies allow stereoselective synthesis and functional group diversity.
These methods collectively provide a comprehensive toolkit for researchers aiming to synthesize this compound for medicinal chemistry and bioorganic applications.
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[2.1.1]hexane-1-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions employed. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2-Azabicyclo[2.1.1]hexane-1-carbonitrile hydrochloride has several scientific research applications:
Biology: It is studied for its potential biological activity and interactions with various biological targets.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.1.1]hexane-1-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to engage in various chemical interactions, which can influence its biological activity. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Carboxylic Acid Derivatives
- 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride (CAS 116129-07-8): Features a carboxylic acid group instead of carbonitrile. Used in peptide mimetics and enzyme inhibitor studies .
- 2-Propyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride (CAS 463961-63-9): A propyl-substituted variant with a molecular weight of 205.68 g/mol. The alkyl chain may enhance lipophilicity, impacting membrane permeability in drug design .
Difluoromethyl and Hydroxyl Derivatives
- 1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride (CAS 1955554-13-8): Incorporates a difluoromethyl group, introducing electronegativity and metabolic stability. Molecular weight: 169.6 g/mol. Such fluorinated derivatives are explored in medicinal chemistry for improved pharmacokinetics .
- 2-Azabicyclo[2.1.1]hexan-4-ol hydrochloride (CAS 2411194-59-5): Contains a hydroxyl group, enabling hydrogen bonding and derivatization (e.g., esterification). Purity ≥95%, with applications in chiral intermediate synthesis .
Bicyclo Ring System Variations
[2.2.0] and [2.2.1] Systems
- 2-Azabicyclo[2.2.0]hexanes : Synthesized via photochemical [2+2] cycloadditions. These compounds exhibit lower ring strain compared to [2.1.1] systems, altering reactivity. For example, bromination yields dibromo products (e.g., 5-endo-6-exo isomers) via AdE2 mechanisms .
- 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride : A [2.2.1] system with a seven-membered ring, reducing strain and increasing conformational flexibility. Molecular weight: 241.28 g/mol. Such structures are common in natural product analogs .
Thia-Azabicyclo Systems
- 4-Thia-1-azabicyclo[3.2.0]heptane derivatives : Replace a carbon with sulfur (e.g., in antibiotic scaffolds like penems). The sulfur atom enhances electron delocalization and antimicrobial activity .
Biological Activity
2-Azabicyclo[2.1.1]hexane-1-carbonitrile hydrochloride, also known by its CAS number 2387597-36-4, is a bicyclic compound with potential biological significance. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : CHClN
- Molecular Weight : 133.59 g/mol
- Structure : The compound features a bicyclic structure that includes a nitrogen atom within the ring system, which is characteristic of many biologically active molecules.
The biological activity of 2-Azabicyclo[2.1.1]hexane-1-carbonitrile hydrochloride is primarily attributed to its interaction with various molecular targets, including:
- Receptors : It may bind to neurotransmitter receptors, influencing synaptic transmission.
- Enzymes : The compound can modulate enzyme activity, potentially affecting metabolic pathways.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that it may inhibit bacterial growth, particularly against multidrug-resistant strains.
- Anti-inflammatory Properties : In vitro studies have shown that it can reduce the expression of pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have investigated the biological activity of 2-Azabicyclo[2.1.1]hexane-1-carbonitrile hydrochloride:
Study 1: Antimicrobial Efficacy
A study evaluated the compound's effectiveness against various bacterial strains. Results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) demonstrating its potential as an antibacterial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Study 2: Anti-inflammatory Activity
In another investigation, the anti-inflammatory effects were assessed using a murine model of inflammation. The compound significantly decreased paw edema and reduced levels of inflammatory markers such as COX-2 and IL-6.
| Treatment Group | Paw Edema Reduction (%) | COX-2 Expression (pg/mL) |
|---|---|---|
| Control | 0 | 150 |
| Compound Treatment | 51 | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
